molecular formula C5H10N4 B6173244 rac-(1R,2S)-2-azidocyclopentan-1-amine CAS No. 518352-92-6

rac-(1R,2S)-2-azidocyclopentan-1-amine

Cat. No. B6173244
CAS RN: 518352-92-6
M. Wt: 126.2
InChI Key:
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Description

Rac-(1R,2S)-2-azidocyclopentan-1-amine is a cyclic amine compound which has been studied extensively in the field of organic chemistry and has been found to have a variety of applications in scientific research. Its structure consists of a five-membered ring with two nitrogen atoms and an alkyl group attached to the ring. This compound is also known as rac-(1R,2S)-2-azido-cyclopentan-1-amine, rac-azido-cyclopentane, and R-azido-cyclopentane.

Scientific Research Applications

Rac-(1R,2S)-2-azidocyclopentan-1-amine has been studied extensively in the field of organic chemistry and has been found to have a variety of applications in scientific research. It has been used as a precursor for the synthesis of various organic molecules, including heterocycles, peptides, and other nitrogen-containing compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals, including drugs for the treatment of hypertension, diabetes, and other conditions.

Mechanism of Action

Rac-(1R,2S)-2-azidocyclopentan-1-amine is an alkylating agent, which means that it can react with nucleophilic groups such as amines, thiols, and hydroxyls. This reaction is believed to be the primary mechanism of action for the compound in biological systems. When the compound reacts with a nucleophilic group, it forms a covalent bond, which can then lead to the formation of a new molecule or the modification of an existing molecule.
Biochemical and Physiological Effects
Rac-(1R,2S)-2-azidocyclopentan-1-amine has been found to have a variety of effects on biochemical and physiological processes. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to interfere with the function of certain proteins. Additionally, it has been found to have an inhibitory effect on the growth of certain types of cancer cells, as well as to have an anti-inflammatory effect.

Advantages and Limitations for Lab Experiments

Rac-(1R,2S)-2-azidocyclopentan-1-amine is a relatively inexpensive compound and is readily available from chemical suppliers. Additionally, it is relatively easy to synthesize in the laboratory. However, the compound is highly reactive and must be handled with care. Additionally, it has a relatively short shelf life and must be stored in a cool, dry place.

Future Directions

Rac-(1R,2S)-2-azidocyclopentan-1-amine has a variety of potential applications in scientific research. In the future, it may be used in the synthesis of new pharmaceuticals and other organic compounds. Additionally, it may be used to investigate the mechanism of action of various biochemical and physiological processes. Furthermore, it may be used to develop new methods of drug delivery and to investigate the effects of various drugs on the human body. Finally, it may be used to develop new methods of cancer treatment and to investigate the effects of various drugs on cancer cells.

Synthesis Methods

Rac-(1R,2S)-2-azidocyclopentan-1-amine can be synthesized by a variety of methods, including the reaction of an alkyl halide with sodium azide in an aqueous solution. This reaction produces the desired compound in high yields. Alternatively, the compound can be synthesized via a cyclization reaction of an acyl azide with an alkyl halide in an aqueous solution.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2S)-2-azidocyclopentan-1-amine involves the conversion of a commercially available starting material to the target compound through a series of chemical reactions.", "Starting Materials": [ "Cyclopentene", "Hydroxylamine hydrochloride", "Sodium azide", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Acetone", "Methanol", "Water" ], "Reaction": [ "Step 1: Cyclopentene is reacted with hydroxylamine hydrochloride in the presence of sodium hydroxide and ethanol to form cyclopentanone oxime.", "Step 2: Cyclopentanone oxime is treated with sodium borohydride in methanol to reduce the oxime group to the corresponding amine.", "Step 3: The resulting amine is reacted with sodium azide in water to form the corresponding azide.", "Step 4: The azide is reduced to the amine using sodium borohydride in methanol.", "Step 5: The amine is treated with hydrochloric acid in ethanol to form the hydrochloride salt of the amine.", "Step 6: The hydrochloride salt is dissolved in chloroform and treated with acetone and sodium hydroxide to form the racemic mixture of the target compound, rac-(1R,2S)-2-azidocyclopentan-1-amine." ] }

CAS RN

518352-92-6

Product Name

rac-(1R,2S)-2-azidocyclopentan-1-amine

Molecular Formula

C5H10N4

Molecular Weight

126.2

Purity

95

Origin of Product

United States

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